4-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride
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Overview
Description
4-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products Formed
Oxidation: 4-(Carboxymethyl)pyridine-2-carboxylic acid.
Reduction: 4-(Hydroxymethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also form ionic interactions with positively charged sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
4-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
4-(Hydroxymethyl)pyridine-2-carboxylic acid: The non-hydrochloride form of the compound.
2-Pyridinecarboxylic acid: Lacks the hydroxymethyl group.
4-(Methoxymethyl)pyridine-2-carboxylic acid: Contains a methoxymethyl group instead of a hydroxymethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1119492-93-1 |
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Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c9-4-5-1-2-8-6(3-5)7(10)11;/h1-3,9H,4H2,(H,10,11);1H |
InChI Key |
DQIZRBJWYYPKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CO)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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